N-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)-2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetamide

Description

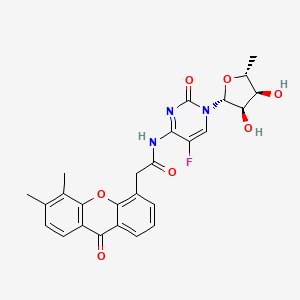

This compound is a structurally complex molecule featuring a pyrimidine core modified with a 5-fluoro substituent and a methyltetrahydrofuran moiety, linked to a xanthene-derived acetamide group. The pyrimidine ring (a heterocyclic aromatic system) is a common pharmacophore in antiviral and anticancer agents, while the 5-fluoro substitution is reminiscent of fluoropyrimidines like 5-fluorouracil, which inhibit thymidylate synthase . The xanthene-acetamide group introduces a bulky, planar aromatic system, which may enhance DNA intercalation or protein-binding properties.

Properties

Molecular Formula |

C26H24FN3O7 |

|---|---|

Molecular Weight |

509.5 g/mol |

IUPAC Name |

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]-2-(5,6-dimethyl-9-oxoxanthen-4-yl)acetamide |

InChI |

InChI=1S/C26H24FN3O7/c1-11-7-8-16-20(33)15-6-4-5-14(23(15)37-22(16)12(11)2)9-18(31)28-24-17(27)10-30(26(35)29-24)25-21(34)19(32)13(3)36-25/h4-8,10,13,19,21,25,32,34H,9H2,1-3H3,(H,28,29,31,35)/t13-,19-,21-,25-/m1/s1 |

InChI Key |

HVDYRBSXMGCEHU-ZIAJRCSBSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)CC3=C4C(=CC=C3)C(=O)C5=C(O4)C(=C(C=C5)C)C)F)O)O |

Canonical SMILES |

CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)CC3=C4C(=CC=C3)C(=O)C5=C(O4)C(=C(C=C5)C)C)F)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)-2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydrofuran ring, followed by the introduction of the pyrimidinyl and xanthenyl groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)-2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic reactions.

Biology: Its unique structure may allow it to interact with biological molecules, making it useful for studying biochemical pathways.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-viral activity.

Industry: It may find applications in the development of new materials or as a component in specialized chemical products.

Mechanism of Action

The mechanism by which N-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)-2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetamide exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, potentially modulating biological pathways and producing therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural homology with several classes of molecules:

Pyrimidine Derivatives: FDB023789 (4-Acetyl-1-(β-D-ribofuranosyl)cytosine): Both compounds feature a pyrimidine core linked to a tetrahydrofuran ring. However, FDB023789 includes a ribose-like hydroxymethyl group, whereas the target compound has a 5-methyl group and a 5-fluoro substitution, which may confer enhanced metabolic stability .

Acetamide-Linked Xanthenes :

- Compounds in (e.g., entries f, g, h) share the acetamide linkage but lack the xanthene and pyrimidine moieties. Their substituents (e.g., benzyl, formamido) focus on protease or kinase inhibition, whereas the xanthene group in the target compound may enable fluorescence-based tracking or intercalation into nucleic acids.

- While unrelated in therapeutic intent, these compounds highlight how structural subunits (e.g., planar aromatic systems) influence electrochemical properties. The xanthene group in the target compound could similarly affect redox behavior or binding kinetics.

Pharmacological and Physicochemical Properties

| Feature | Target Compound | FDB023789 | 5-Fluorouracil |

|---|---|---|---|

| Core Structure | 5-Fluoro-2-oxopyrimidine, methyltetrahydrofuran, xanthene-acetamide | Pyrimidine, β-D-ribofuranosyl, acetyl | Fluorinated pyrimidine |

| Key Substituents | 5-Fluoro, 5-methyltetrahydrofuran, dimethylxanthene | Hydroxymethyl tetrahydrofuran, acetyl | 5-Fluoro |

| Potential Activity | Anticancer (DNA intercalation, enzyme inhibition) | Antiviral (nucleoside analog) | Anticancer (thymidylate synthase inhibition) |

| Metabolic Stability | Likely high (methyl group reduces oxidation; fluorine resists enzymatic cleavage) | Moderate (ribose-like structure may undergo phosphorylation) | Low (rapid catabolism) |

Computational Similarity Analysis

Using ligand-based virtual screening principles (), the Tanimoto coefficient for the target compound vs. FDB023789 would likely be moderate (~0.4–0.6) due to shared pyrimidine and tetrahydrofuran motifs but divergent substituents. The xanthene-acetamide group introduces dissimilarity compared to typical protease inhibitors (), aligning more with intercalators like doxorubicin. Activity cliffs () may arise if minor structural changes (e.g., replacing 5-fluoro with chlorine) drastically alter potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.